molecular formula C50H65F3IN7O6S B1193141 MS432

MS432

Cat. No.: B1193141
M. Wt: 1076.1 g/mol
InChI Key: KCBAMQOKOLXLOX-BSZYMOERSA-N
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Description

The compound MS432 is a complex organic molecule with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features multiple functional groups, including amides, hydroxyls, and aromatic rings, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core pyrrolidine structure, followed by the sequential addition of various substituents. Key steps may include:

    Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving an appropriate precursor.

    Introduction of the hydroxy group: This step may involve selective hydroxylation using reagents like osmium tetroxide or other oxidizing agents.

    Attachment of the aromatic rings: This can be done through coupling reactions such as Suzuki or Heck coupling, using palladium catalysts.

    Incorporation of the amide groups: This step typically involves amide bond formation using reagents like EDCI or HATU in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or Dess-Martin periodinane.

    Reduction: The amide groups can be reduced to amines using reagents like lithium aluminum hydride (LAH).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: PCC, Dess-Martin periodinane

    Reduction: Lithium aluminum hydride (LAH)

    Substitution: Nitration (HNO3/H2SO4), Halogenation (Br2/FeBr3)

Major Products

The major products formed from these reactions would depend on the specific conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the amide groups would yield primary amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving its molecular targets.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where its molecular targets are implicated.

    Industry: It may find applications in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific molecular targets and pathways involved. Generally, it may interact with proteins or enzymes, modulating their activity. For example, it could inhibit an enzyme by binding to its active site, thereby preventing substrate binding and subsequent catalysis. Alternatively, it could act as an agonist or antagonist at a receptor, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • MS432
  • This compound

Uniqueness

This compound is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C50H65F3IN7O6S

Molecular Weight

1076.1 g/mol

IUPAC Name

(2S,4R)-1-[(2S)-2-[11-[3-[[3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzoyl]amino]oxypropylamino]undecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C50H65F3IN7O6S/c1-31(33-16-18-34(19-17-33)45-32(2)56-30-68-45)57-48(65)41-28-36(62)29-61(41)49(66)46(50(3,4)5)59-42(63)15-12-10-8-6-7-9-11-13-24-55-25-14-26-67-60-47(64)37-21-22-38(51)43(53)44(37)58-40-23-20-35(54)27-39(40)52/h16-23,27,30-31,36,41,46,55,58,62H,6-15,24-26,28-29H2,1-5H3,(H,57,65)(H,59,63)(H,60,64)/t31-,36+,41-,46+/m0/s1

InChI Key

KCBAMQOKOLXLOX-BSZYMOERSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCCNCCCONC(=O)C4=C(C(=C(C=C4)F)F)NC5=C(C=C(C=C5)I)F)O

SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCNCCCONC(=O)C4=C(C(=C(C=C4)F)F)NC5=C(C=C(C=C5)I)F)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCNCCCONC(=O)C4=C(C(=C(C=C4)F)F)NC5=C(C=C(C=C5)I)F)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MS432;  MS-432;  MS 432; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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